molecular formula C15H11F3N2O3S B2478239 Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 625377-65-3

Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2478239
CAS No.: 625377-65-3
M. Wt: 356.32
InChI Key: AXIKLBJUWLTGBH-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with a trifluoromethyl group at position 4, a 5-methylfuran-2-yl moiety at position 6, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O3S/c1-6-3-4-9(23-6)8-5-7(15(16,17)18)10-11(19)12(14(21)22-2)24-13(10)20-8/h3-5H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIKLBJUWLTGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-b]pyridine core fused with a furan ring, along with trifluoromethyl and amino substituents. These structural components are believed to contribute to its unique biological properties.

Property Details
Molecular Formula C13H12F3N2O2S
Molecular Weight 320.31 g/mol
CAS Number 625377-65-3
SMILES Notation COC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3)N
InChI Key RXXFFXYTDCKZKD-UHFFFAOYSA-N

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Effects

The compound has also shown promising antimicrobial activity against several bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis, leading to cell lysis. Comparative studies with known antibiotics suggest that it may be effective against resistant strains, making it a candidate for further development in antimicrobial therapy.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could interact with G protein-coupled receptors (GPCRs), altering signaling pathways related to cell growth and survival.
  • Oxidative Stress Induction : The presence of trifluoromethyl groups may enhance oxidative stress within cells, contributing to cytotoxic effects.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the pharmacological profile of this compound:

  • Study on Anticancer Activity :
    • In a study published in Journal of Medicinal Chemistry, this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values lower than those observed for standard chemotherapeutics.
  • Antimicrobial Efficacy Study :
    • A research article in Antimicrobial Agents and Chemotherapy reported the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was significantly lower than that of conventional treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Methylfuran-2-yl C15H13F3N2O3S* 366.34 (estimated) Electron-rich furan ring; moderate lipophilicity
Ethyl 3-amino-6-(4-butoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 4-Butoxyphenyl C21H21F3N2O3S 438.46 Bulky alkoxy group; increased lipophilicity
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 4-Methoxyphenyl C18H15F3N2O3S 396.38 Methoxy group enhances solubility via polarity
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide Difluoromethyl C10H9F2N3OS 257.26 Smaller substituent; higher solubility
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate Phenyl C22H18N2O3S 390.40 Aromatic bulk; potential π-π stacking interactions

*Estimated based on structural similarity to analogs.

Anticancer Activity:
  • Compound III (Ethyl 3-amino-6-(4-propoxyphenyl)-4-(trifluoromethyl) analog): Exhibited GI50 values of 1–2.5 µM against MCF-7, A375-C5, and NCI-H460 cancer cell lines .
  • Compound IV (Methyl 3-amino-6-[(hetero)aryl]thieno[3,2-b]pyridine-2-carboxylate): Showed GI50 values of 3–4 µM, with cell cycle arrest mechanisms varying by substituent .
Mechanism of Action:
  • Trifluoromethyl groups enhance membrane permeability and resistance to oxidative metabolism .
  • Furan rings (as in the target compound) introduce hydrogen-bond acceptors, which may influence target binding .

Key Differentiators of the Target Compound

Furan vs. Phenyl Substituents : The 5-methylfuran-2-yl group provides a balance of electron-rich character and moderate steric bulk, contrasting with the hydrophobicity of phenyl groups.

Solubility : The oxygen atom in the furan ring may improve aqueous solubility compared to alkyl or halogenated analogs .

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate?

Methodological Answer:
Synthesis typically involves multi-step condensation and cyclization reactions. A plausible route includes:

  • Step 1: Reacting a substituted thiophene precursor with a trifluoromethyl-containing pyridine derivative under nucleophilic conditions.
  • Step 2: Introducing the 5-methylfuran-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Step 3: Methyl esterification using methanol and a catalytic acid (e.g., H₂SO₄) under reflux .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
    Key Considerations: Monitor intermediates via thin-layer chromatography (TLC) and optimize stoichiometry to avoid side products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., trifluoromethyl at C4, furan at C6) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography: To resolve ambiguities in stereochemistry and confirm the thieno[2,3-b]pyridine core .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .

Advanced: How can researchers resolve conflicting data on the compound’s biological activity?

Methodological Answer:

  • Orthogonal Assays: Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests to validate target specificity .
  • Dose-Response Studies: Establish EC₅₀/IC₅₀ curves across multiple cell lines to rule out off-target effects .
  • Structural Analog Comparison: Test derivatives (e.g., replacing trifluoromethyl with chloro) to isolate structure-activity relationships (SAR) .

Advanced: What strategies optimize reaction yields in its synthesis?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates and enhance cyclization .
  • Catalytic Additives: Employ triethylamine (Et₃N) to neutralize HCl byproducts during amide/ester formation .
  • Temperature Control: Gradual heating (e.g., 60–80°C) to prevent decomposition of heat-sensitive intermediates .

Basic: What is the solubility profile of this compound, and how does it influence solvent selection?

Methodological Answer:

  • Solubility: Low in water due to hydrophobic trifluoromethyl and furan groups; soluble in DMSO, DMF, or dichloromethane .
  • Experimental Design: Pre-dissolve in DMSO for biological assays (≤0.1% v/v to avoid cytotoxicity) .

Advanced: How can computational modeling aid in understanding its electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases) to guide SAR studies .

Advanced: How to address instability of intermediates during synthesis?

Methodological Answer:

  • Inert Atmosphere: Use nitrogen/argon to protect air-sensitive intermediates (e.g., amino groups) .
  • Low-Temperature Storage: Store intermediates at –20°C in amber vials to prevent oxidation .

Basic: What analytical methods ensure purity assessment?

Methodological Answer:

  • HPLC: Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Elemental Analysis: Validate carbon, hydrogen, and nitrogen content (±0.3% theoretical) .

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